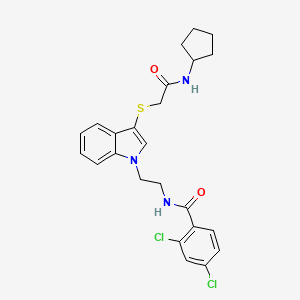![molecular formula C27H20O9 B2433532 4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 858762-61-5](/img/structure/B2433532.png)
4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate is a synthetic organic molecule of significant interest in chemical research and industrial applications. This compound integrates the structural motifs of chromen and benzo[d][1,3]dioxole, presenting a complex architecture that offers various functional possibilities.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthetic route typically begins with the preparation of the 4H-chromen-4-one core. This involves the condensation of an appropriate phenol derivative with an α,β-unsaturated ketone under acidic conditions.
Functional Group Introduction: : The next step involves the introduction of the propoxycarbonyl and phenoxy substituents. This is achieved through a nucleophilic aromatic substitution reaction where the phenol group is reacted with a halide derivative of the respective substituents in the presence of a base.
Final Coupling: : The benzo[d][1,3]dioxole moiety is introduced via a Suzuki coupling reaction, utilizing a palladium catalyst under inert atmosphere conditions. This step requires precise temperature control and anhydrous conditions to ensure high yield and purity.
Industrial Production Methods: The industrial production of this compound typically involves large-scale batch reactors, where each synthetic step is optimized for maximum yield and cost efficiency. Continuous monitoring of reaction parameters like temperature, pressure, and pH is crucial. Use of automated systems ensures consistency and safety in handling potentially hazardous reagents.
化学反应分析
Types of Reactions:
Oxidation: : The compound undergoes oxidation reactions, particularly at the 4-oxo and benzo[d][1,3]dioxole groups. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: : Reduction reactions can target the carbonyl and ester functionalities. Agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: : Substitution reactions are feasible at the phenoxy and dioxole positions. Halogenation using molecular bromine or iodine under mild conditions is common.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in an aqueous medium, often requiring a mild acid or base.
Reduction: : Sodium borohydride in alcohol or lithium aluminum hydride in anhydrous ether.
Substitution: : Molecular halogens or halogenating agents like N-bromosuccinimide, under room temperature or slightly elevated conditions.
Major Products Formed:
Oxidation: : Formation of carboxylic acids and quinones.
Reduction: : Conversion to alcohols and alkanes.
Substitution: : Halogenated derivatives of the original compound.
科学研究应用
This compound's structural diversity makes it valuable in various scientific research areas:
Chemistry: : Used as a building block in the synthesis of complex organic molecules, catalysts, and polymers.
Biology: : Investigated for its potential as an enzyme inhibitor and probe for studying biochemical pathways.
Medicine: : Explored for its possible role as an anti-cancer agent due to its ability to interfere with cell proliferation.
Industry: : Utilized in the production of advanced materials, including pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its mechanism of action involves binding to the active site of enzymes, thereby inhibiting their activity. The pathways involved often include signal transduction processes that regulate cell growth and metabolism.
相似化合物的比较
4H-chromen-4-one derivatives with various substituents.
Benzo[d][1,3]dioxole-5-carboxylate derivatives used in medicinal chemistry.
Substituted phenoxy compounds that demonstrate similar biochemical activities.
This compound stands out for its versatility and potential in advancing research in multiple disciplines, from organic synthesis to biomedical applications.
属性
IUPAC Name |
[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O9/c1-2-11-31-26(29)16-3-6-18(7-4-16)35-24-14-32-22-13-19(8-9-20(22)25(24)28)36-27(30)17-5-10-21-23(12-17)34-15-33-21/h3-10,12-14H,2,11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFSKJHKZLJBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
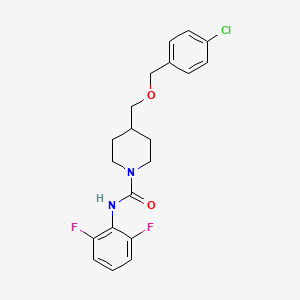
![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2433451.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2433453.png)
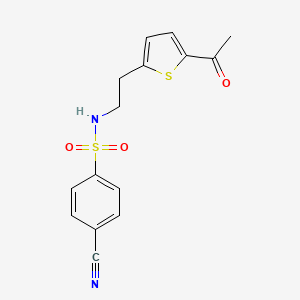
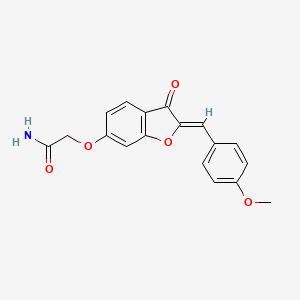
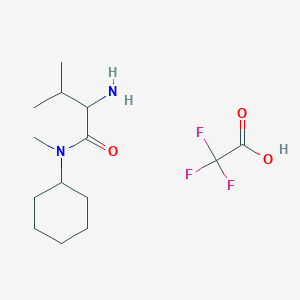
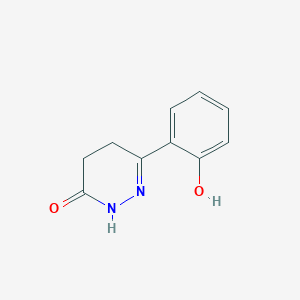
![2-{[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2433458.png)

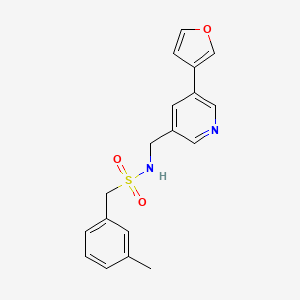
![N-(3-chloro-4-methoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2433467.png)
![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2433468.png)
